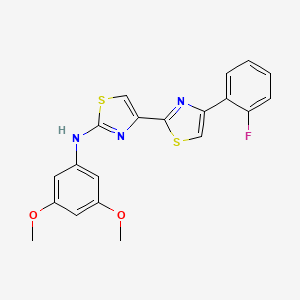

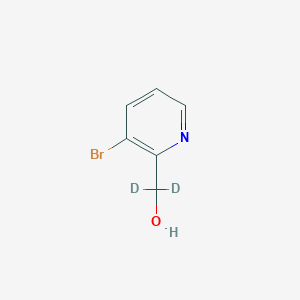

(3-Bromopyridin-2-yl)methanol-d2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-ブロモピリジン-2-イル)メタノール-d2は、(3-ブロモピリジン-2-イル)メタノールの重水素標識誘導体です。 重水素は水素の安定同位体であり、有機分子に取り込まれることで、その薬物動態と代謝プロファイルを大幅に変えることができます 。 この化合物は主に科学研究、特に化学と薬理学の分野で、薬物開発過程中の定量化のためのトレーサーとして使用されます .

準備方法

合成経路と反応条件: (3-ブロモピリジン-2-イル)メタノール-d2の合成は、一般的に(3-ブロモピリジン-2-イル)メタノールの重水素化を伴います。 これは、重水素ガス存在下での接触水素化や、反応に重水素化試薬を使用するなど、さまざまな方法で行うことができます .

工業生産方法: (3-ブロモピリジン-2-イル)メタノール-d2の工業生産は、一般的に同位体標識を扱うための設備が整った専門施設で行われます。 このプロセスには、最終製品の純度と同位体濃縮度を保証するための厳しい品質管理対策が含まれます .

化学反応の分析

反応の種類: (3-ブロモピリジン-2-イル)メタノール-d2は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 対応するアルデヒドまたはカルボン酸への変換。

還元: 臭素原子の還元により、対応するピリジン誘導体を与える。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 活性炭担持パラジウムを用いた接触水素化。

主な生成物:

酸化: (3-ブロモピリジン-2-イル)アルデヒドまたは(3-ブロモピリジン-2-イル)カルボン酸。

還元: (3-ピリジン-2-イル)メタノール。

4. 科学研究への応用

(3-ブロモピリジン-2-イル)メタノール-d2は、科学研究で幅広い用途があります。

化学: 反応機構と速度論的研究におけるトレーサーとして使用されます。

生物学: 重水素標識化合物の取り込みと分布を追跡する代謝研究に使用されます。

医学: 潜在的な治療薬の薬物動態と代謝を研究するために、薬物開発に使用されます。

科学的研究の応用

(3-Bromopyridin-2-yl)methanol-d2 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.

Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of potential therapeutic agents.

Industry: Applied in the development of new materials and chemical processes.

作用機序

(3-ブロモピリジン-2-イル)メタノール-d2の作用機序は、主にトレーサーとしての役割に関連しています。化合物中の重水素原子は、さまざまな生物学的および化学的システムにおける正確な追跡と定量化を可能にします。 これは、化合物の分布、代謝、排泄を監視できる薬物動態研究で特に役立ちます .

類似の化合物:

- (3-ブロモピリジン-2-イル)メタノール

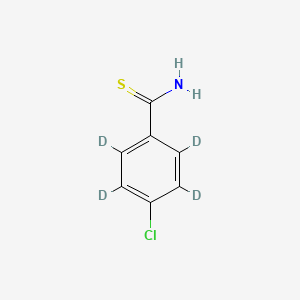

- (3-クロロピリジン-2-イル)メタノール

- (3-フルオロピリジン-2-イル)メタノール

比較:

(3-ブロモピリジン-2-イル)メタノール: 同位体標識がないため、追跡研究の精度が同じではありません。

(3-クロロピリジン-2-イル)メタノール: 類似の構造ですが、臭素ではなく塩素原子を持つため、反応性と用途が異なります。

(3-フルオロピリジン-2-イル)メタノール: フッ素原子を含み、化合物の化学的性質と生物活性を大幅に変える可能性があります.

(3-ブロモピリジン-2-イル)メタノール-d2は、特に薬物動態と代謝研究の分野において、研究用途においてユニークな利点を提供する重水素標識が特徴です .

類似化合物との比較

- (3-Bromopyridin-2-yl)methanol

- (3-Chloropyridin-2-yl)methanol

- (3-Fluoropyridin-2-yl)methanol

Comparison:

(3-Bromopyridin-2-yl)methanol: The non-deuterated version, which lacks the isotopic labeling and thus does not provide the same level of precision in tracking studies.

(3-Chloropyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

(3-Fluoropyridin-2-yl)methanol: Contains a fluorine atom, which can significantly alter the compound’s chemical properties and biological activity.

(3-Bromopyridin-2-yl)methanol-d2 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in the fields of pharmacokinetics and metabolic studies .

特性

分子式 |

C6H6BrNO |

|---|---|

分子量 |

190.03 g/mol |

IUPAC名 |

(3-bromopyridin-2-yl)-dideuteriomethanol |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2/i4D2 |

InChIキー |

FTTLCYCJDYIEFO-APZFVMQVSA-N |

異性体SMILES |

[2H]C([2H])(C1=C(C=CC=N1)Br)O |

正規SMILES |

C1=CC(=C(N=C1)CO)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-6-[[(2S)-1-(pyridine-3-carbonyl)piperidin-2-yl]methoxy]benzaldehyde](/img/structure/B12395295.png)

![[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)

![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395317.png)

![(2S)-N-[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-4-(diaminomethylideneamino)oxy-1-oxobutan-2-yl]-2-[[(2S)-2-[[2-[4-[(diaminomethylideneamino)methyl]phenyl]acetyl]amino]-4-(diaminomethylideneamino)oxybutanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B12395342.png)

![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)